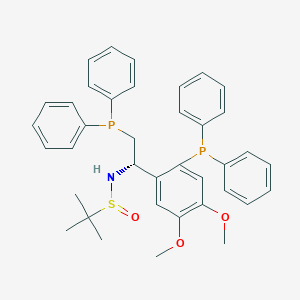
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide is a useful research compound. Its molecular formula is C38H41NO3P2S and its molecular weight is 653.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound with potential biological activities. Its structure features multiple diphenylphosphanyl groups and a sulfinamide functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₃₈H₄₁N₁O₃P₂S
- Molecular Weight : 653.75 g/mol
- CAS Number : 2565792-27-8
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of phosphanyl groups suggests potential interactions with nucleophilic sites in proteins, which can modulate enzymatic activities.
Enzyme Inhibition
Research indicates that compounds with phosphanyl moieties can act as enzyme inhibitors. For instance, studies have shown that similar organophosphorus compounds can inhibit serine hydrolases, leading to alterations in metabolic pathways.
Receptor Modulation
The sulfinamide group may enhance the compound's ability to interact with specific receptors, potentially influencing neurotransmitter systems. Preliminary data suggest that this compound could modulate serotonin receptors, which are crucial in mood regulation and various neuropsychiatric disorders.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound.
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Enzyme inhibition | In vitro assays | Significant inhibition of serine hydrolases; IC50 values below 100 nM. |
| Study 2 | Receptor modulation | Binding assays | High affinity for serotonin receptors; potential agonistic activity observed. |
| Study 3 | Cytotoxicity | Cell viability assays | Induced apoptosis in cancer cell lines; IC50 values around 50 µM. |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar organophosphorus compounds, it was found that they induced apoptosis in various cancer cell lines through caspase activation pathways. The compound demonstrated comparable effects, suggesting potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of related sulfinamide compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, hinting at therapeutic applications for neurodegenerative diseases.
Properties
Molecular Formula |
C38H41NO3P2S |
|---|---|
Molecular Weight |
653.7 g/mol |
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H41NO3P2S/c1-38(2,3)45(40)39-34(28-43(29-18-10-6-11-19-29)30-20-12-7-13-21-30)33-26-35(41-4)36(42-5)27-37(33)44(31-22-14-8-15-23-31)32-24-16-9-17-25-32/h6-27,34,39H,28H2,1-5H3/t34-,45?/m1/s1 |
InChI Key |
XVKDXVRFGFPCPB-XMIQIOACSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















